3-Chloronaphthalen-2-ol
Description
3-Chloronaphthalen-2-ol (CAS 56541-64-1) is a chlorinated aromatic compound featuring a naphthalene backbone with a hydroxyl (-OH) group at position 2 and a chlorine substituent at position 3. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in industrial and pharmaceutical applications. It is commercially available at a price of $10/kg (FOB) with a purity of 99.9%, packaged in quantities ranging from 100g to 1000kg . Its primary uses include serving as a precursor in the synthesis of OLED materials and pharmaceutical intermediates, where its chlorinated aromatic system facilitates targeted reactivity in cross-coupling reactions or ligand design .
Properties
IUPAC Name |
3-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAMAOLWZGQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213853 | |
| Record name | 2-Naphthol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-31-4 | |
| Record name | 2-Naphthol, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2-Naphthol is traditionally produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . The sulfonic acid group is then cleaved in molten sodium hydroxide . Neutralization of the product with acid gives 2-naphthol . Industrial production methods include the cumene process .
Chemical Reactions Analysis
2-Naphthol undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include dimethylthiocarbamoyl chloride for the Newman–Kwart rearrangement . Major products formed from these reactions include 2-naphthalenethiol and 1-nitroso-2-naphthol .
Scientific Research Applications
2-Naphthol is a versatile compound with unique reactivity due to its hydroxyl group at the 2-position . It is widely used in organic synthesis for creating diverse heterocyclic compounds such as xanthenes, chromenes, and furans . Its electron-rich aromatic structure facilitates its application in multicomponent reactions for the rapid and efficient synthesis of biologically relevant heterocycles . 2-Naphthol poses potential health risks, particularly for children, due to its association with oxidative stress and allergic diseases .
Mechanism of Action
The mechanism by which 2-Naphthol exerts its effects involves its electron-rich aromatic framework with multiple reactive sites . This allows it to participate in various organic transformations, leading to the production of diverse organic molecules with significant biological activities . The molecular targets and pathways involved include the C-1 position, phenolic oxygen, and to a lesser extent, the C-3 position .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Chloronaphthalen-2-ol with structurally or functionally related chlorinated aromatic compounds, emphasizing differences in properties, applications, and safety profiles.
3-Chlorophenol (CAS 108-43-0)
- Structure: A monocyclic phenol with a chlorine substituent at position 3.
- Applications : Widely used as a disinfectant, pesticide intermediate, and dye precursor. Unlike this compound, its single aromatic ring limits its utility in advanced material synthesis .
- Safety : Rated Health Hazard 1 and Fire Hazard 1 under OSHA guidelines. Requires precautions such as fresh air supply after inhalation and medical monitoring for 48 hours post-exposure .
5-Chloro-2′-methyl[1,1′-biphenyl]-3-ol (CAS 1261908-32-0)
- Structure : A biphenyl derivative with chlorine at position 5 and a methyl group on the second phenyl ring.
- Applications : Investigated for biological activity due to its biphenyl framework, which enhances binding affinity in drug discovery. The methyl group improves lipophilicity, contrasting with this compound’s naphthalene-based planar structure .
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL (CAS 1323966-31-9)
- Structure: A fluorinated and chlorinated aromatic compound with an amino alcohol side chain.
- Applications : Used in chiral synthesis for pharmaceuticals, leveraging fluorine’s electronegativity to modulate bioavailability. This multifunctional design contrasts with this compound’s simpler hydroxyl-chlorine substitution pattern .
2-Chloroethanol (CAS 107-07-3)
- Structure : A chlorinated aliphatic alcohol.
- Applications : Primarily employed as a solvent and intermediate in organic synthesis. Its aliphatic structure results in higher volatility and lower thermal stability compared to aromatic chlorinated compounds like this compound .
Comparative Data Table
Key Findings and Insights
Structural Influence on Reactivity: The naphthalene system in this compound enhances π-π stacking interactions, advantageous in OLED materials, whereas monocyclic chlorophenols lack this property . Biphenyl and fluorinated analogs exhibit improved biological target engagement due to increased steric bulk and electronic effects .
Aliphatic chlorinated compounds like 2-Chloroethanol pose higher inhalation risks due to volatility .
Market and Accessibility :
- This compound’s industrial-grade availability at $10/kg positions it as a cost-effective option for large-scale synthesis compared to specialized fluorinated or chiral derivatives .
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